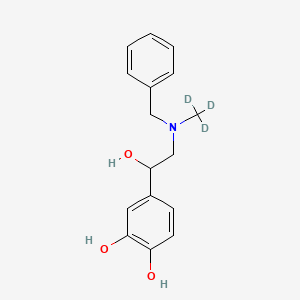

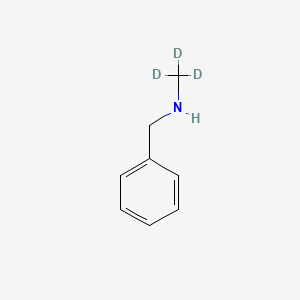

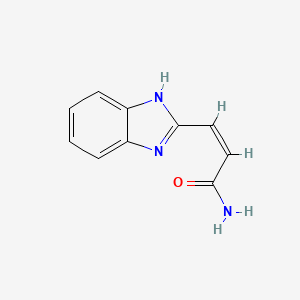

![molecular formula C20H27NO3 B589769 (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine CAS No. 1329611-47-3](/img/structure/B589769.png)

(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine

Overview

Description

(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine, also known as R-N-2EPE-1-4MP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the phenoxyethylamine family and has been used in a variety of laboratory experiments due to its unique properties. This compound has a wide range of potential applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Optical Active Intermediates : This compound is synthesized from d-alanine and serves as an optical active intermediate for (R,R)-formoterol, with an overall yield of 65% through a simple route involving amino group protection, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008).

- Crystal Packing and Interactions : Studies on related compounds have found the utilization of rare N⋯π and O⋯π interactions in crystal packing, offering insights into the molecular structures and interactions of similar compounds (Zhang et al., 2011).

Biological and Medicinal Applications

- Chemoenzymatic Synthesis for Drug Precursors : Enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, closely related to the compound , have been synthesized via biotransamination and lipase reactions. These are valuable precursors for drugs like Levofloxacin, demonstrating the potential for similar applications in synthesizing pharmaceutical intermediates (Mourelle-Insua et al., 2016).

Material Science and Engineering

- Radical Polymerization and Material Synthesis : The compound and its derivatives have been used in radical polymerization processes for material synthesis. For instance, related ethyl esters act as effective chain transfer reagents in polymerizations of various monomers, indicating potential applications in material engineering and polymer science (Colombani et al., 1996).

Analytical Chemistry and Pharmacokinetics

- LC-MS/MS for Pharmacokinetic Study : Techniques like LC-MS/MS have been developed for the quantification of aminopropan-2-ol derivatives, showing applications in analytical chemistry for drug monitoring and pharmacokinetic studies (Walczak, 2014).

Mechanism of Action

Target of Action

The primary targets of ®-De(aminosulfonyl) Tamsulosin, also known as (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine, are the alpha-1A and alpha-1D adrenoceptors . These receptors are most common in the prostate and submaxillary tissue .

Mode of Action

This compound acts as an antagonist of alpha-1A and alpha-1D adrenoceptors . By blocking these adrenoceptors, smooth muscle in the prostate and detrusor muscles in the bladder relax, allowing for better urinary flow .

Biochemical Pathways

The biochemical pathways affected by this compound involve the relaxation of smooth muscle in the prostate and bladder . This relaxation is achieved through the antagonism of alpha-1A and alpha-1D adrenoceptors, leading to improved urinary flow .

Pharmacokinetics

The pharmacokinetic properties of this compound include a high bioavailability of 100% when taken orally . It is metabolized in the liver and has a half-life of 9-13 hours . Approximately 76% of the compound is excreted through the kidneys .

Result of Action

The result of the compound’s action is the improvement of urinary flow . This is achieved through the relaxation of smooth muscle in the prostate and bladder, which is facilitated by the antagonism of alpha-1A and alpha-1D adrenoceptors .

properties

IUPAC Name |

(2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-4-23-19-7-5-6-8-20(19)24-14-13-21-16(2)15-17-9-11-18(22-3)12-10-17/h5-12,16,21H,4,13-15H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSHYZYWVDSBOI-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747427 | |

| Record name | (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1329611-47-3 | |

| Record name | (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329611473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7LLZ837C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

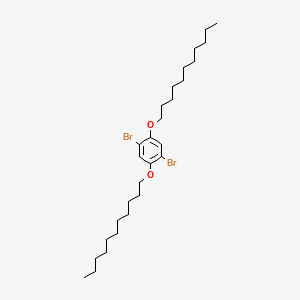

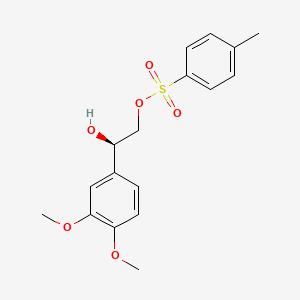

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

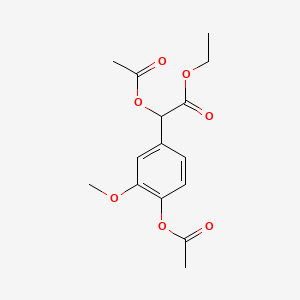

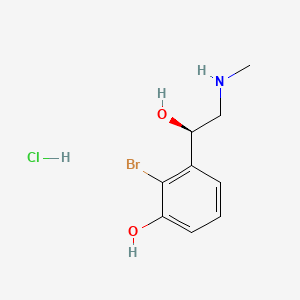

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

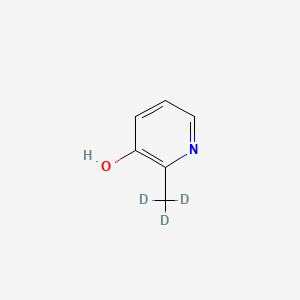

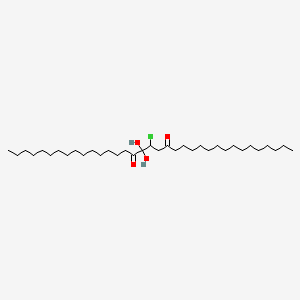

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)